molecular formula C13H12N2S B2607348 3-(1-Pyrrolidinyl)-1-benzothiophene-2-carbonitrile CAS No. 477868-34-1

3-(1-Pyrrolidinyl)-1-benzothiophene-2-carbonitrile

Cat. No.: B2607348
CAS No.: 477868-34-1
M. Wt: 228.31
InChI Key: BNAUSEKQRIAMIG-UHFFFAOYSA-N
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Description

3-(1-Pyrrolidinyl)-1-benzothiophene-2-carbonitrile is a heterocyclic compound that features a benzothiophene core with a pyrrolidinyl substituent at the 3-position and a cyano group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Pyrrolidinyl)-1-benzothiophene-2-carbonitrile typically involves the formation of the benzothiophene core followed by the introduction of the pyrrolidinyl and cyano groups. One common method involves the cyclization of a suitable precursor, such as a 2-aminobenzothiophene derivative, with a pyrrolidine derivative under appropriate conditions. The reaction conditions often include the use of a base, such as triethylamine, and a solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-(1-Pyrrolidinyl)-1-benzothiophene-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the cyano group to an amine or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzothiophene core or the pyrrolidinyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted compounds. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

3-(1-Pyrrolidinyl)-1-benzothiophene-2-carbonitrile has several scientific research applications, including:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It is used in the study of biological systems and can act as a probe for investigating biochemical pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and electronic devices, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(1-Pyrrolidinyl)-1-benzothiophene-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-(1-Pyrrolidinyl)quinoline: Another heterocyclic compound with a pyrrolidinyl substituent, known for its biological activity.

    3-(1-Pyrrolidinyl)indole: Features a similar pyrrolidinyl group but with an indole core, used in various medicinal chemistry applications.

    3-(1-Pyrrolidinyl)pyridine: A pyridine derivative with a pyrrolidinyl group, studied for its potential therapeutic properties.

Uniqueness

3-(1-Pyrrolidinyl)-1-benzothiophene-2-carbonitrile is unique due to its benzothiophene core, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

3-pyrrolidin-1-yl-1-benzothiophene-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2S/c14-9-12-13(15-7-3-4-8-15)10-5-1-2-6-11(10)16-12/h1-2,5-6H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNAUSEKQRIAMIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(SC3=CC=CC=C32)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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